![molecular formula C10H7N3O5 B14393238 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate CAS No. 90072-74-5](/img/structure/B14393238.png)
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate is a chemical compound known for its unique structure and properties It is a diazonium compound, which means it contains a diazonium group (-N₂⁺) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The process generally includes the following steps:
Nitration: The aromatic compound is nitrated to introduce a nitro group (-NO₂).
Esterification: The nitro compound is then esterified to introduce the methoxycarbonyl group (-COOCH₃).
Diazotization: The final step involves the diazotization of the aromatic amine using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles (e.g., halides, hydroxides).
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH₂) under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as potassium iodide (KI) or copper(I) chloride (CuCl) are commonly used.
Coupling: Phenols or aromatic amines in the presence of a base (e.g., sodium hydroxide, NaOH) are typical.
Reduction: Reducing agents like tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic medium are used.
Major Products Formed
Substitution: Halogenated or hydroxylated aromatic compounds.
Coupling: Azo dyes and pigments.
Reduction: Aromatic amines.
Applications De Recherche Scientifique
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Investigated for its potential as a labeling reagent for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of various products. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1-[2-(methoxycarbonyl)pyridin-3-yl]ethen-1-olate
- 2-Diazonio-5-(methoxycarbonyl)-3-oxo-1-cyclohexen-1-olate
Uniqueness
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate is unique due to the presence of both the diazonium and nitro groups, which impart distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
90072-74-5 |
|---|---|
Formule moléculaire |
C10H7N3O5 |
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
methyl 2-(2-diazoacetyl)-5-nitrobenzoate |
InChI |
InChI=1S/C10H7N3O5/c1-18-10(15)8-4-6(13(16)17)2-3-7(8)9(14)5-12-11/h2-5H,1H3 |
Clé InChI |
XEYIFZGFULQWPU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
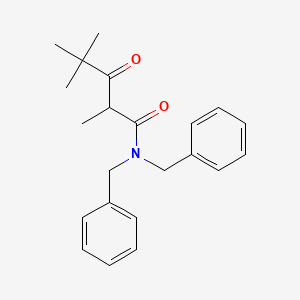
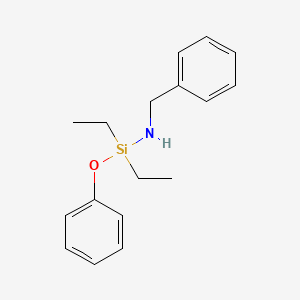

![4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)](/img/structure/B14393186.png)
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)

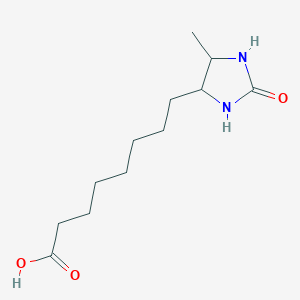


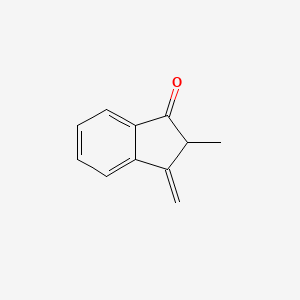
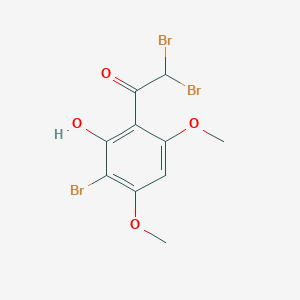
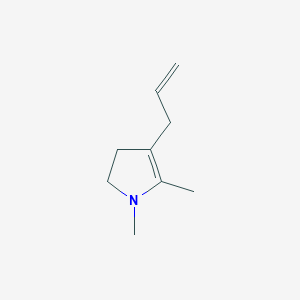
![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)
